molecular formula C8H5BrO3 B175242 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde CAS No. 109517-99-9

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde

Cat. No.: B175242
CAS No.: 109517-99-9
M. Wt: 229.03 g/mol
InChI Key: OEHFPZMUTXRLFE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde is an organic compound characterized by the presence of two formyl groups and a bromine atom attached to a phenol ring. This compound is of significant interest in various fields of chemistry due to its unique structural features and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,6-diformyl-4-bromophenol typically involves the bromination of phenol followed by formylation. One common method includes reacting 4-bromophenol with hexamethylenetetramine and trifluoroacetic acid at elevated temperatures. The reaction mixture is then treated with hydrochloric acid to yield the desired product .

Industrial Production Methods: While specific industrial production methods for 2,6-diformyl-4-bromophenol are not extensively documented, the general approach involves large-scale bromination and formylation reactions under controlled conditions to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

    Oxidation: Quinones.

    Reduction: Hydroxyl derivatives.

    Substitution: Various substituted phenols depending on the nucleophile used.

Scientific Research Applications

5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde has diverse applications in scientific research:

Comparison with Similar Compounds

  • 2,6-Diformyl-4-methylphenol
  • 2,6-Diformyl-4-tert-butylphenol
  • 2,4,6-Tribromophenol

Comparison: 5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde is unique due to the presence of both formyl and bromine groups, which confer distinct reactivity and applications compared to its analogs. For instance, 2,6-diformyl-4-methylphenol lacks the bromine atom, resulting in different chemical behavior and applications .

Properties

IUPAC Name

5-bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrO3/c9-7-1-5(3-10)8(12)6(2-7)4-11/h1-4,12H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OEHFPZMUTXRLFE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=O)O)C=O)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90413943
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

109517-99-9
Record name 2,6-Diformyl-4-bromophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90413943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Hexamethylenetetramine (73.84 g, 526 mmol) was added to TFA (240 mL) with stirring. 4-Bromophenol (22.74 g, 131 mmol) was added in one portion and the solution heated in an oilbath to 120° C. and stirred under argon for 48 h. The reaction mixture was then cooled to ambient temperature. Water (160 mL) and 50% aqueous H2SO4 (80 mL) were added and the solution stirred for an additional 2 h. The reaction mixture was poured into water (1600 mL) and the resulting precipitate collected on a Büchner funnel. The precipitate was dissolved in ethyl acetate (EtOAc) and the solution was dried over MgSO4. The solution was filtered and the solvent removed on a rotary evaporator. Purification by column chromatography on silica gel (400 g) using a gradient of 15-40% ethyl acetate in hexanes resulted in a isolation of the product as a yellow solid (18.0 g, 60%).
Quantity
73.84 g
Type
reactant
Reaction Step One
Name
Quantity
240 mL
Type
reactant
Reaction Step One
Quantity
22.74 g
Type
reactant
Reaction Step Two
Name
Quantity
1600 mL
Type
reactant
Reaction Step Three
Name
Quantity
80 mL
Type
reactant
Reaction Step Four
Name
Quantity
160 mL
Type
reactant
Reaction Step Four
Yield
60%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 2
Reactant of Route 2
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 3
Reactant of Route 3
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 4
Reactant of Route 4
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 5
Reactant of Route 5
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Reactant of Route 6
Reactant of Route 6
5-Bromo-2-hydroxybenzene-1,3-dicarbaldehyde
Customer
Q & A

Q1: How does 2,6-diformyl-4-bromophenol participate in the synthesis of macrocyclic structures?

A: 2,6-diformyl-4-bromophenol acts as a key building block in the synthesis of macrocyclic ligands. [, ] It reacts with diamines, such as 1,3-diaminopropane, in condensation reactions facilitated by metal ions like copper(II). These reactions result in the formation of macrocyclic structures incorporating the phenolic and formyl groups of 2,6-diformyl-4-bromophenol. []

Q2: What is the crystal structure of 2,6-diformyl-4-bromophenol like?

A: In the crystal structure of 2,6-diformyl-4-bromophenol (molecular formula C8H5BrO3), two molecules interact via C—H⋯Br hydrogen bonds around inversion centers. The structure also exhibits intra- and intermolecular hydrogen bonding between hydroxyl and aldehyde oxygen atoms. []

Q3: What type of complex is formed when 2,6-diformyl-4-bromophenol reacts with 1,3-diaminopropane and copper(II) ions?

A: The reaction yields a dinuclear copper(II) complex with a macrocyclic ligand. This ligand, formed by the condensation of 2,6-diformyl-4-bromophenol and 1,3-diaminopropane, features an approximately planar structure with two propene groups. Each copper atom in the complex is coordinated to the macrocycle through two phenolate oxygen atoms, resulting in a distorted square pyramidal coordination geometry and a Cu⋯Cu distance of 3.109 (2) Å. []

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.